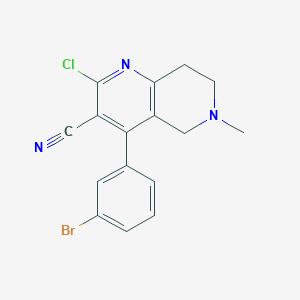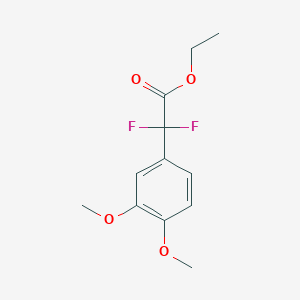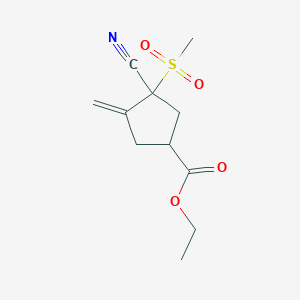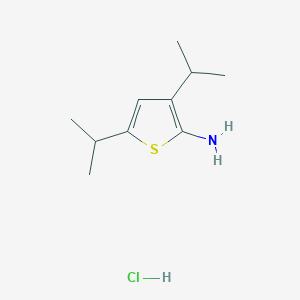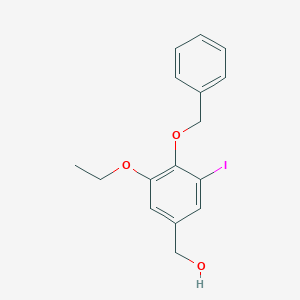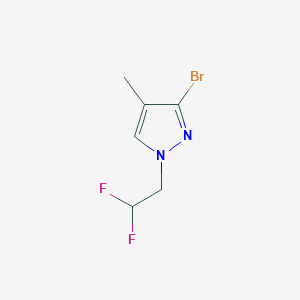
3-Bromo-1-(2,2-difluoroethyl)-4-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-(2,2-difluoroethyl)-4-methyl-1H-pyrazole: is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of bromine and difluoroethyl groups in this compound makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(2,2-difluoroethyl)-4-methyl-1H-pyrazole typically involves the reaction of 4-methyl-1H-pyrazole with bromine and 2,2-difluoroethyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions with various aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and nickel catalysts for coupling reactions.
Major Products Formed:
Substituted Pyrazoles: Formed by nucleophilic substitution.
Oxides and Reduced Products: Formed by oxidation and reduction reactions.
Coupled Products: Formed by coupling reactions with aryl or alkyl halides.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals
Biology: In biological research, the compound is used to study the effects of difluoroethyl groups on enzyme activity and protein interactions. It serves as a tool for probing the structure-activity relationships of bioactive molecules.
Medicine: The compound has potential applications in the development of new drugs, particularly those targeting neurological and inflammatory diseases. Its ability to modulate enzyme activity makes it a valuable candidate for drug discovery.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(2,2-difluoroethyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets such as enzymes and receptors. The difluoroethyl group can enhance the binding affinity of the compound to its target, leading to increased biological activity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
- 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride
- 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide
- 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine
Comparison: Compared to similar compounds, 3-Bromo-1-(2,2-difluoroethyl)-4-methyl-1H-pyrazole is unique due to the presence of the methyl group at the 4-position. This structural difference can influence its reactivity and biological activity, making it a distinct and valuable compound for various applications.
Properties
Molecular Formula |
C6H7BrF2N2 |
|---|---|
Molecular Weight |
225.03 g/mol |
IUPAC Name |
3-bromo-1-(2,2-difluoroethyl)-4-methylpyrazole |
InChI |
InChI=1S/C6H7BrF2N2/c1-4-2-11(3-5(8)9)10-6(4)7/h2,5H,3H2,1H3 |
InChI Key |
DFLHEQUYSNZUFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1Br)CC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


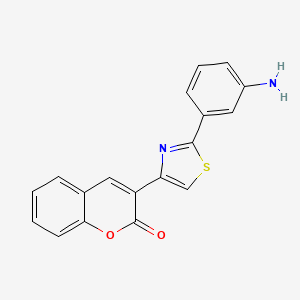
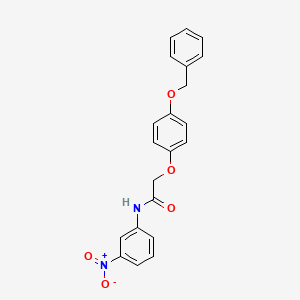
![2-[4-(2,2-Dicyano-vinyl)-phenoxy]-N-phenyl-acetamide](/img/structure/B12998097.png)
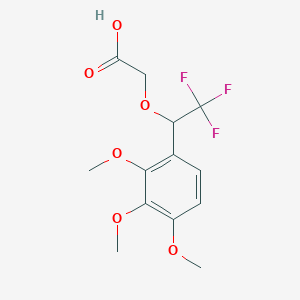
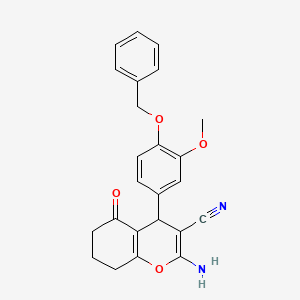
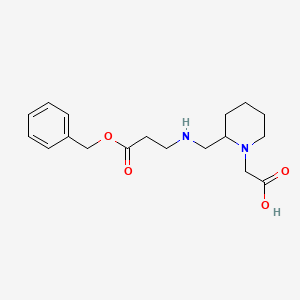
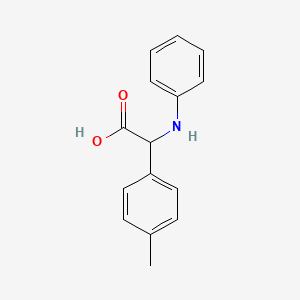
![Methyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B12998128.png)
